Cas no 5440-53-9 (Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester)
5440-53-9 structure
Product Name:Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester
Numero CAS:5440-53-9
MF:C17H23NO5
MW:321.368225336075
CID:368484
PubChem ID:227956
Update Time:2025-04-19
Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester
- diethyl 2-acetamido-2-[(2-methylphenyl)methyl]propanedioate
- 2-acetylamino-2-(2-methylbenzyl)malonic acid diethyl ester
- AC1L5FVE
- AC1Q63ZZ
- Acetamino-(2-methyl-benzyl)-malonsaeure-diethy
- acetylamino-(2-methyl-benzyl)-malonic acid diethyl ester
- Acetylamino-(2-methyl-benzyl)-malonsaeure-diaethylester
- AR-1I4613
- CTK5A0870
- diethyl (N-acetylamido)[(2-methylphenyl)methyl]malonate
- diethyl (N-acetylamino)[(2-methylphenyl)methyl]malonate
- diethyl acetamido(2-methylbenzyl)malonate
- NSC20179
- AKOS024326166
- Diethyl acetamido[(2-methylphenyl)methyl]propanedioate
- 5440-53-9
- DTXSID40281119
- NSC-20179
- diethyl 2-(acetylamino)-2-(2-methylbenzyl)malonate
-
- Inchi: 1S/C17H23NO5/c1-5-22-15(20)17(18-13(4)19,16(21)23-6-2)11-14-10-8-7-9-12(14)3/h7-10H,5-6,11H2,1-4H3,(H,18,19)
- Chiave InChI: MLOGBFRWXSOGML-UHFFFAOYSA-N
- Sorrisi: O(CC)C(C(C(=O)OCC)(CC1C=CC=CC=1C)NC(C)=O)=O
Proprietà calcolate
- Massa esatta: 321.15769
- Massa monoisotopica: 321.158
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 23
- Conta legami ruotabili: 9
- Complessità: 417
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 81.7Ų
Proprietà sperimentali
- Densità: 1.133
- Punto di ebollizione: 466.4°Cat760mmHg
- Punto di infiammabilità: 235.9°C
- Indice di rifrazione: 1.51
- PSA: 81.7
Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester Letteratura correlata
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
5440-53-9 (Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso